5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC17726904
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15NO4 |
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Molecular Weight | 249.26 g/mol |
IUPAC Name | 5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16) |
Standard InChI Key | DKNHGVNJCYLLQC-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure derives from the indole scaffold, a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:
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5-Methoxy group (-OCH₃): Enhances electron-donating effects, influencing reactivity and intermolecular interactions.
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2-Methoxymethyl group (-CH₂OCH₃): Introduces steric bulk and modulates solubility.
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1-Methyl group (-CH₃): Stabilizes the indole nitrogen against oxidation.
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3-Carboxylic acid (-COOH): Provides hydrogen-bonding capacity and acidity (pKa ≈ 4–5).
The molecular formula is C₁₃H₁₅NO₄, with a calculated molecular weight of 249.26 g/mol. Structural analogs, such as 5-methoxy-2-methyl-1H-indole-3-carboxylic acid (CAS 32387-22-7), exhibit similar backbone features but lack the methoxymethyl group, resulting in reduced steric hindrance and altered bioactivity .
Table 1: Comparative Physicochemical Properties of Selected Indole Derivatives
*Estimated based on structural analogs .
Synthesis and Modification Strategies
Key Synthetic Routes
The synthesis of 5-methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid involves multi-step protocols, often beginning with functionalization of the indole nucleus:
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Indole Ring Formation:
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Fischer indole synthesis using phenylhydrazines and ketones under acidic conditions.
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Cyclization of ortho-substituted anilines with α-halo ketones.
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Substituent Introduction:
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Methoxymethylation at C-2: Achieved via nucleophilic substitution or Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.
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Methoxy Group at C-5: Introduced through electrophilic aromatic substitution using iodomethane and a base.
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Carboxylic Acid Functionalization:
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Low Yields: Due to steric hindrance from the methoxymethyl group.
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Purification Complexity: Requires advanced chromatography or crystallization techniques.
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Regioselectivity Issues: Competing reactions at C-2 and C-3 positions necessitate precise temperature control (−20°C to 0°C).
Spectroscopic Characterization
FT-IR and NMR Profiling
Spectroscopic data for structurally related compounds provide insights into expected patterns:
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FT-IR:
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¹H NMR (400 MHz, CDCl₃):
Computational Modeling
Density Functional Theory (DFT) studies predict:
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Electron Density Distribution: Highest at the carboxylic acid group, facilitating hydrogen bonding.
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Thermodynamic Stability: Gibbs free energy (ΔG) ≈ −450 kJ/mol, indicating favorable synthesis under standard conditions .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The methoxymethyl group serves as a bioisostere for ethyl or propyl chains, optimizing pharmacokinetics.
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Prodrug Development: Esterification of the carboxylic acid group enhances membrane permeability .
Challenges in Clinical Translation
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Metabolic Instability: Rapid glucuronidation of the carboxylic acid moiety.
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Toxicity Concerns: Hepatotoxicity observed in rodent models at doses >100 mg/kg.
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